![molecular formula C15H12FN3O3 B2989229 N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide CAS No. 1208844-79-4](/img/structure/B2989229.png)
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide, commonly known as FLX-787, is a compound that has been the subject of scientific research due to its potential therapeutic applications. FLX-787 is a small molecule that has been shown to have a unique mechanism of action, making it a promising candidate for the treatment of various diseases.
Applications De Recherche Scientifique
Synthetic Chemistry and Characterization
Isoxazole derivatives are pivotal in synthetic chemistry, offering a versatile scaffold for the development of pharmacologically active molecules. The synthesis and characterization of isoxazole compounds involve complex chemical reactions, highlighting the importance of accurate structural identification. For instance, the study of synthetic cannabinoids featuring isoxazole cores demonstrates the intricate processes involved in the synthesis and analytical characterization of such compounds, emphasizing the potential mislabeling of 'research chemicals' and the necessity for precise chemical identification techniques (McLaughlin et al., 2016). Furthermore, the research on auxiliary-directed Pd-catalyzed γ-C(sp(3))-H bond activation showcases the application of isoxazole-3-carboxamide derivatives in facilitating selective and efficient modifications of molecules, leading to the synthesis of non-natural amino acids, which could have implications in drug design and development (Pasunooti et al., 2015).
Drug Discovery and Biological Evaluation
The exploration of isoxazole derivatives extends into the realm of drug discovery, where these compounds are evaluated for their biological activities and potential therapeutic applications. The inhibition of human and rat dihydroorotate dehydrogenase by isoxazole derivatives, as investigated in the context of immunosuppressive properties, illustrates the therapeutic potential of these compounds in modulating enzymatic activities crucial for disease pathogenesis (Knecht & Löffler, 1998). Moreover, the study of the metabolism and disposition of SB-649868, an orexin 1 and 2 receptor antagonist, underscores the importance of understanding the pharmacokinetic profiles of isoxazole-containing drugs for the development of effective treatments for insomnia (Renzulli et al., 2011).
Propriétés
IUPAC Name |
N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3/c1-9-6-13(19-21-9)15(20)17-8-12-7-14(22-18-12)10-2-4-11(16)5-3-10/h2-7H,8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTKFANCORTNFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.